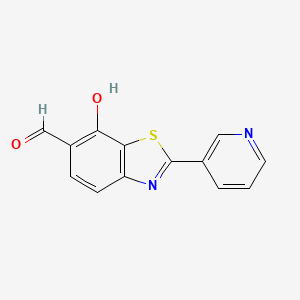

7-Hydroxy-2-(3-pyridinyl)-1,3-benzothiazole-6-carbaldehyde

Descripción

Propiedades

IUPAC Name |

7-hydroxy-2-pyridin-3-yl-1,3-benzothiazole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2S/c16-7-9-3-4-10-12(11(9)17)18-13(15-10)8-2-1-5-14-6-8/h1-7,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPIHFRCJBCXAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC3=C(S2)C(=C(C=C3)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

7-Hydroxy-2-(3-pyridinyl)-1,3-benzothiazole-6-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C13H8N2O2S

- Molecular Weight : 252.28 g/mol

- Structure : The compound features a benzothiazole core with a hydroxyl group and a pyridine moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. Specific studies have demonstrated its efficacy against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13–0.255 µg/mL |

| Acinetobacter baumannii | Effective at low concentrations |

| Pseudomonas aeruginosa | Notable antibacterial activity |

The compound's structure allows it to interact with bacterial cell membranes and inhibit essential metabolic processes, making it a promising candidate for developing new antibiotics .

Antitumor Activity

Studies have shown that derivatives of benzothiazole compounds, including this compound, possess significant antitumor activity. The mechanisms involve:

- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : It effectively reduces the growth rate of various tumor cell lines.

A notable study reported that certain analogs demonstrated high cytotoxicity against breast and lung cancer cell lines with IC50 values in the low micromolar range .

Antiviral Activity

Emerging research suggests that this compound may also exhibit antiviral properties. Its ability to inhibit viral replication has been observed in preliminary studies targeting specific viral infections. The mechanisms are believed to involve interference with viral entry or replication processes within host cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.

- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- DNA Intercalation : Similar compounds have shown the ability to intercalate DNA, disrupting replication and transcription processes.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Case Study on Antimicrobial Efficacy :

- Anticancer Research :

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives, including 7-hydroxy-2-(3-pyridinyl)-1,3-benzothiazole-6-carbaldehyde, exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Case Study: Mechanistic Insights

- Target Enzymes : Compounds similar to this compound have been shown to inhibit enzymes involved in cancer cell survival.

- In vitro Studies : In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potential as lead compounds for further development .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens, including bacteria and fungi.

Case Study: Antitubercular Activity

- Research Findings : A study highlighted that benzothiazole derivatives displayed notable activity against Mycobacterium tuberculosis, with some compounds achieving MIC values as low as 0.08 μM .

- Mechanism of Action : The proposed mechanism involves targeting specific proteins essential for bacterial survival, showcasing the compound's potential as an antitubercular agent.

Synthesis and Structural Analysis

The synthesis of this compound typically involves condensation reactions between benzothiazole derivatives and pyridine derivatives under controlled conditions.

Synthesis Techniques

- Methodology : Common synthetic routes include the use of acidic or basic catalysts to facilitate the formation of the desired product from readily available precursors.

- Characterization : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds.

Pharmacological Studies

Pharmacological evaluations are crucial for understanding the efficacy and safety profiles of this compound.

Pharmacokinetics

- Bioavailability Studies : Preliminary pharmacokinetic studies suggest that certain derivatives exhibit favorable absorption and distribution characteristics, making them suitable candidates for oral administration .

| Compound | Activity Type | IC50 (μM) | MIC (μM) |

|---|---|---|---|

| 7a | Anticancer | 7.7 ± 0.8 | 0.08 |

| 7b | Antimicrobial | NT | 0.32 |

| 7c | Antimicrobial | NT | 0.32 |

| INH | Reference Drug | 0.2 | NT |

NT: Not Tested

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Step 1 | Benzothiazole + Pyridine | Formation of target compound |

| Step 2 | Acid/Base Catalyst | Enhanced yield |

| Characterization | NMR, MS | Confirmation of structure |

Comparación Con Compuestos Similares

The structural and functional attributes of 7-Hydroxy-2-(3-pyridinyl)-1,3-benzothiazole-6-carbaldehyde can be contextualized by comparing it to related benzothiazole and pyridinyl-containing analogs.

Structural Analogs and Substituent Effects

Key Compounds for Comparison:

Ethyl 5-(1,3-Benzothiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7g) Core Structure: Benzothiazole fused with pyrazolo-pyridine. Substituents: Ethyl ester at position 7, phenyl at position 2. Synthesis: Prepared via condensation of 2-amino-1,3-benzothiazole with hydrochloric acid under reflux (33% yield) . Key Difference: The ester group and pyrazolo-pyridine fusion contrast with the carbaldehyde and simpler benzothiazole-pyridinyl linkage in the target compound.

N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide

- Core Structure : Pyridine-thiazole hybrid.

- Substituents : Methylsulfonyl and carboxamide groups.

- Key Difference : The thiazole-pyridine scaffold and sulfonyl/carboxamide functionalities differ from the benzothiazole-pyridinyl-carbaldehyde framework.

2-(3-Pyridinyl)-N-(2-pyrimidinylmethyl)-2H-indazole-5-carboxamide

- Core Structure : Indazole-pyridinyl hybrid.

- Substituents : Carboxamide and pyrimidinylmethyl groups.

- Key Difference : Indazole core and carboxamide substituent contrast with the benzothiazole-carbaldehyde motif.

Table 1: Structural and Functional Comparison

Métodos De Preparación

Condensation and Cyclization Approaches

A common approach involves condensation reactions between appropriately substituted 2-aminobenzothiazoles and aldehydes or ketones under reflux or mild conditions, often followed by oxidation or selective functional group transformations to install hydroxy and aldehyde groups.

Knoevenagel Condensation : This method has been successfully applied to synthesize benzothiazole derivatives by condensing 3-phenyl-4-thioxo-2-thiazolidinone with aryl aldehydes under reflux in glacial acetic acid or at room temperature in polyethylene glycol (PEG-400) without catalysts, yielding high purity products with good yields (up to 89%).

One-Pot Multicomponent Reactions (MCRs) : Solvent-free, catalyst-free one-pot reactions at moderate temperatures (around 60°C) have been reported for synthesizing fused benzothiazole derivatives. For example, 2-aminobenzothiazole, benzaldehyde derivatives, and β-ketoesters or malonates react in a tandem Knoevenagel-Michael condensation to yield pyrimido[2,1-b]benzothiazole derivatives with yields between 60%-72%. This green chemistry approach is advantageous for its simplicity and efficiency.

Hydroxy-Substituted Benzothiazole Synthesis

Hydroxy substitution on the benzothiazole ring, particularly at the 7-position, can be achieved by:

- Starting from hydroxy-substituted aminobenzothiazoles or by selective demethylation of methoxy precursors,

- Using methylation and reduction steps to functionalize the aromatic ring selectively,

- Employing mild base-mediated hydrolysis or oxidation to convert methyl esters to hydroxy groups.

A detailed example includes synthesis of methyl 4- and 5-hydroxy-2-aminobenzo[d]thiazole-6-carboxylates, which serve as building blocks for further substitution at the 2-position with heteroaryl groups such as pyridinyl.

Experimental Data Summary Table

| Step | Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Knoevenagel condensation | Reflux in glacial acetic acid or RT in PEG-400 | 85-89 | Catalyst-free, green method, efficient for benzothiazole derivatives |

| 2 | One-pot multicomponent reaction | Solvent-free, 60°C, 3-5 hours | 60-72 | Tandem Knoevenagel-Michael reaction yielding fused benzothiazole derivatives |

| 3 | Hydroxy substitution | Base-mediated hydrolysis or demethylation | 70-80 | Conversion of methoxy to hydroxy groups on benzothiazole ring |

| 4 | 2-Position pyridinyl substitution | Cross-coupling or condensation | Variable | Typically involves Suzuki coupling or direct condensation with pyridine aldehydes |

Detailed Research Findings and Notes

Green Chemistry Approaches : The use of PEG-400 as a solvent and catalyst-free conditions for Knoevenagel condensation represents an environmentally friendly method with high yields and simple work-up procedures.

Solvent-Free One-Pot Synthesis : The one-pot method for fused benzothiazole derivatives avoids the use of harmful solvents or catalysts, simplifying purification and reducing waste, which is crucial for sustainable synthesis.

Spectroscopic Characterization : Products are typically characterized by IR (carbonyl absorption near 1710-1720 cm⁻¹), 1H-NMR (vinylic and aromatic proton signals), and mass spectrometry confirming molecular ions consistent with the target structures.

Functional Group Compatibility : The methods allow for diverse substitutions on the aromatic rings, including hydroxy and pyridinyl groups, without compromising yields or purity, enabling the synthesis of complex benzothiazole derivatives like 7-Hydroxy-2-(3-pyridinyl)-1,3-benzothiazole-6-carbaldehyde.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.